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Compound of Interest

4,5-dimethyl-1H-imidazole-2-
Compound Name:
carbaldehyde

Cat. No.: B173152

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-
dimethyl-1H-imidazole-2-carbaldehyde. Due to the limited availability of a complete public
dataset for this specific molecule, this document presents a combination of available data for
closely related structural analogs to offer a robust predictive spectroscopic profile. This guide is
intended to support research, development, and quality control activities involving this
compound and its derivatives.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of 4,5-dimethyl-
1H-imidazole-2-carbaldehyde based on data from structurally similar compounds: imidazole-
2-carbaldehyde, 4-methyl-1H-imidazole-5-carbaldehyde, and 4,5-dimethyl-1H-imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data for 4,5-dimethyl-1H-imidazole-2-
carbaldehyde
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Chemical Shift () o . Assighment
Multiplicity Integration .

ppm (Predicted)

) Aldehyde proton (-
~9.7-9.9 Singlet 1H

CHO)

~12.0-13.0 Broad Singlet 1H Imidazole N-H
~2.2-24 Singlet 3H Methyl group at C4
~2.2-24 Singlet 3H Methyl group at C5

Prediction is based on the known spectra of imidazole-2-carbaldehyde and other methylated

imidazole aldehydes.

Table 2: Predicted 13C NMR Spectroscopic Data for 4,5-dimethyl-1H-imidazole-2-
carbaldehyde

Chemical Shift (6) ppm Assignment (Predicted)
~180 - 185 Aldehyde Carbonyl (C=0)
~145 - 150 Imidazole C2

~135 - 140 Imidazole C4/C5
~125-130 Imidazole C4/C5

~10- 15 Methyl Carbon (CHs)

Prediction is based on data for imidazole-2-carbaldehyde and 4,5-dimethyl-1H-imidazole.[1]

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 4,5-dimethyl-1H-imidazole-2-carbaldehyde
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Wavenumber (cm~—?) Intensity Assignment (Predicted)
3200 - 3000 Broad N-H stretch of imidazole
2950 - 2850 Medium C-H stretch of methyl groups
2850 - 2750 Weak C-H stretch of aldehyde
1680 - 1660 Strong C=0 stretch of aldehyde

i C=C and C=N stretching of
1580 - 1450 Medium-Strong o )
imidazole ring

Prediction is based on characteristic vibrational modes of imidazole and aldehyde functional
groups.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 4,5-dimethyl-1H-imidazole-2-carbaldehyde

miz Interpretation (Predicted)
124 [M]* (Molecular lon)

123 [M-H]*

95 [M-CHO]*

81 Fragmentation of imidazole ring

Prediction is based on the fragmentation pattern of 4,5-dimethyl-1H-imidazole and general
principles of mass spectrometry.[1]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for imidazole derivatives, based on standard laboratory practices.

NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., DMSO-ds, CDCIs, or D20). The choice of solvent is critical
and can influence the chemical shifts, particularly of the N-H proton.

Instrument: A standard NMR spectrometer with a proton frequency of 300 MHz or higher is
typically used.

'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and an acquisition time of 2-4 seconds.

o The number of scans can range from 8 to 64, depending on the sample concentration.
13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Alarger number of scans (e.g., 1024 or more) is generally required due to the lower
natural abundance of 13C.

o Awider spectral width is used to encompass the range of carbon chemical shifts.

FT-IR Spectroscopy

Sample Preparation:

o Solid State (KBr Pellet): Grind a small amount of the solid sample with dry potassium
bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic
press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
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e Acquisition:
o Record a background spectrum of the empty sample holder (or pure KBr pellet).
o Record the sample spectrum.

o The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm™1,

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

e |onization Method:

o Electron lonization (EI): Suitable for volatile and thermally stable compounds. The sample
is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS), and
bombarded with a high-energy electron beam.

o Electrospray lonization (ESI): A soft ionization technique suitable for a wider range of
compounds, including those that are less volatile or thermally labile. The sample solution
is sprayed through a charged capillary, forming charged droplets from which ions are
desolvated.

e Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight
(TOF), or ion trap.

o Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as
a function of their mass-to-charge ratio (m/z).

Workflow and Data Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic
characterization of 4,5-dimethyl-1H-imidazole-2-carbaldehyde.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b173152?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b173152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis & Purification )

( )
( )

- J

Aity & Structure |Functional GrouNolecular Weight
/ Spectroscopic Characterization \

y
( (FT—IR Spectroscopa ( )
\\ //
4 Dat nalysisv & Vtiﬂ%\t/ion )

(Data Processing & Interpretation

Click to download full resolution via product page

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 4,5-Dimethyl-1H-imidazole | C5H8N2 | CID 75306 - PubChem [pubchem.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Profile of 4,5-dimethyl-1H-imidazole-2-
carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b173152#spectroscopic-data-for-4-5-dimethyl-1h-
imidazole-2-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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